molecular formula C6H13Cl2F3N2 B1459635 4-(Trifluoromethyl)piperidin-4-amine dihydrochloride CAS No. 1803560-89-5

4-(Trifluoromethyl)piperidin-4-amine dihydrochloride

Cat. No.: B1459635
CAS No.: 1803560-89-5
M. Wt: 241.08 g/mol
InChI Key: WZJWTZFLFZBCEO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C6H13Cl2F3N2 and a molecular weight of 241.08 g/mol . It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a trifluoromethyl group attached to the fourth carbon of the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes and proteins, influencing their function and activity. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Furthermore, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. For instance, it may inhibit or activate enzymes in the glycolytic pathway, leading to changes in metabolite levels and energy production within cells .

Transport and Distribution

The transport and distribution of 4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)piperidin-4-amine dihydrochloride typically involves the introduction of a trifluoromethyl group to a piperidine ring followed by amination and subsequent conversion to the dihydrochloride salt. Specific synthetic routes and reaction conditions can vary, but they generally involve:

    Starting Materials: Piperidine derivatives and trifluoromethylating agents.

    Reaction Conditions:

Industrial Production Methods

Industrial production methods for this compound may involve bulk synthesis techniques, including:

    Batch Processing: Large-scale reactions conducted in batches to produce significant quantities.

    Continuous Flow Processing: A more efficient method where reactants are continuously fed into a reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups to the piperidine ring.

Scientific Research Applications

4-(Trifluoromethyl)piperidin-4-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity. The amine group can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-piperidin-4-ylamine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-Ethyl-piperidin-4-ylamine: Contains an ethyl group instead of a trifluoromethyl group.

    4-Phenyl-piperidin-4-ylamine: Features a phenyl group in place of the trifluoromethyl group.

Uniqueness

4-(Trifluoromethyl)piperidin-4-amine dihydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in research and industrial applications where these properties are desired.

Properties

IUPAC Name

4-(trifluoromethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5(10)1-3-11-4-2-5;;/h11H,1-4,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJWTZFLFZBCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803560-89-5
Record name 4-(trifluoromethyl)piperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Trifluoromethyl)piperidin-4-amine dihydrochloride
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4-(Trifluoromethyl)piperidin-4-amine dihydrochloride
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4-(Trifluoromethyl)piperidin-4-amine dihydrochloride
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4-(Trifluoromethyl)piperidin-4-amine dihydrochloride
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Reactant of Route 6
4-(Trifluoromethyl)piperidin-4-amine dihydrochloride

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